

Application Notes: In Vitro Cellular Assays with AZ-PFKFB3-67 Quarterhydrate

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Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

Cat. No.: B15577163

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AZ-PFKFB3-67 is a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), an important regulator of glycolysis.[1][2] PFKFB3 is overexpressed in numerous cancer cell types and plays a crucial role in supporting the high glycolytic rates characteristic of tumors, making it an attractive target for cancer therapy. These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of AZ-PFKFB3-67 quarterhydrate.

Data Presentation

Table 1: Inhibitory Activity of AZ-PFKFB3-67



| Target | IC50 (nM) | Assay Type | Cell Line | Reference |
|--|-----------|------------|----------------------|-----------|
| PFKFB3 | 11 | Enzymatic | Recombinant Human | [1][2] |
| PFKFB2 | 159 | Enzymatic | Recombinant Human | [1][2] |
| PFKFB1 | 1130 | Enzymatic | Recombinant Human | [1][2] |
| Fructose-2,6- bisphosphate Reduction | 510 | Cell-based | A549 | [3] |

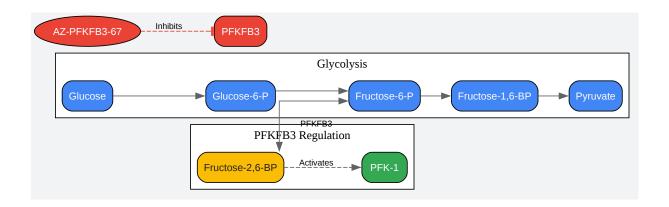
Table 2: Effects on Endothelial Cells

| Assay | Cell Line | Concentration | Effect | Reference |
|----------------|-----------|---------------|--|-----------|
| Cell Viability | HAOEC | Up to 5 μM | No significant effect on viability | [4] |
| Tube Formation | HAOEC | Not specified | Significant reduction in tube and mesh structure formation | [4] |

Signaling Pathway

The diagram below illustrates the mechanism of action of AZ-PFKFB3-67. PFKFB3 is a key enzyme that produces fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a critical rate-limiting enzyme in glycolysis. By inhibiting PFKFB3, AZ-PFKFB3-67 reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.





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Figure 1: Mechanism of action of AZ-PFKFB3-67 in the glycolytic pathway.

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of AZ-PFKFB3-67 on the viability of A549 lung carcinoma cells.

Materials:

- A549 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- 96-well plates
- AZ-PFKFB3-67 quarterhydrate



- DMSO (Dimethyl sulfoxide)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- · Sorensen's Glycine Buffer

Procedure:

- Cell Culture:
 - Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
 - Subculture cells every 2-3 days to maintain exponential growth.
- Cell Seeding:
 - Harvest cells using Trypsin-EDTA and perform a cell count.
 - \circ Seed 5,000 cells per well in 100 μL of complete medium in a 96-well plate.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a 10 mM stock solution of AZ-PFKFB3-67 quarterhydrate in DMSO.
 - Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 μM to 10 μM.
 - Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of AZ-PFKFB3-67. Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Incubate the plate for 72 hours.
- MTT Assay:
 - Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well.

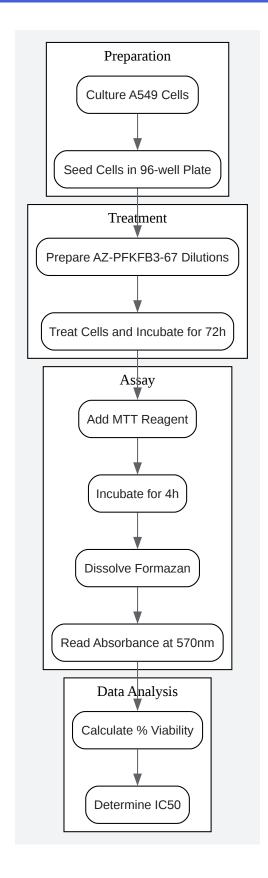
Methodological & Application





- o Incubate for 4 hours at 37°C.
- $\circ\,$ Carefully remove the medium and add 100 μL of Sorensen's Glycine Buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other values.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.





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Figure 2: Experimental workflow for the cell viability (MTT) assay.



Disclaimer

These protocols are intended for research use only. Please refer to the specific product data sheet for detailed handling and storage instructions. It is recommended to optimize assay conditions for different cell lines and experimental setups.

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